molecular formula C9H13N3O B1672159 Iproniazide CAS No. 54-92-2

Iproniazide

Numéro de catalogue: B1672159
Numéro CAS: 54-92-2
Poids moléculaire: 179.22 g/mol
Clé InChI: NYMGNSNKLVNMIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'iproniazide, de nom chimique N-isopropylisonicotinohydrazide, est un inhibiteur non sélectif et irréversible de la monoamine oxydase de la classe des hydrazines. Il a été initialement développé pour le traitement de la tuberculose, mais a ensuite été reconnu pour ses propriétés antidépressives. L'this compound a été le premier médicament de la série des inhibiteurs de la monoamine oxydase à être introduit en médecine en 1958. son utilisation a été interrompue dans la plupart des pays du monde en raison de sa toxicité hépatique .

Applications De Recherche Scientifique

Historical Context and Development

Iproniazid was synthesized in the early 1950s during efforts to develop new treatments for tuberculosis. Its antidepressant effects were discovered serendipitously when patients treated with isoniazid exhibited mood elevation. This led to the modification of isoniazid into iproniazid, which was approved for use in treating severe depression in 1958. However, due to serious side effects, particularly liver damage, its clinical use was discontinued in many regions by the early 1960s .

Therapeutic Applications

Despite its withdrawal from most markets, iproniazid's legacy continues in psychiatric research. Its applications include:

  • Severe Depression Treatment : Iproniazid was one of the first medications shown to effectively treat severe depressive disorders. Clinical studies demonstrated significant improvements in mood and social functioning among patients who had previously been unresponsive to other treatments .
  • Research on Neurotransmitter Dynamics : Iproniazid has been instrumental in establishing the link between neurotransmitter metabolism and psychiatric disorders. Its use helped pave the way for further research into MAOIs and their role in treating depression .

Case Studies

Several key studies illustrate iproniazid's impact on depression treatment:

  • Kline's Study (1957) : Dr. Nathan Kline reported significant mood improvements in patients treated with iproniazid at Rockland State Hospital. Over a five-week observation period, patients exhibited increased alertness and sociability, leading to its widespread adoption in psychiatric care .
  • Controlled Clinical Trials : A controlled study involving 100 patients highlighted iproniazid's efficacy compared to traditional treatments like electroconvulsive therapy. Patients receiving iproniazid showed marked improvement in depressive symptoms within weeks .
  • Animal Studies : Research conducted on rat models demonstrated iproniazid's hepatotoxicity and its mechanism of inducing liver necrosis through covalent binding with liver proteins. These studies contributed to understanding the safety profile of MAOIs .

Adverse Effects and Safety Concerns

The primary concern regarding iproniazid is its hepatotoxicity, which led to its withdrawal from clinical use in many countries. Adverse effects reported include dizziness, drowsiness, headaches, and muscle twitching; however, many of these effects were transient . The risk associated with dietary restrictions—particularly foods high in tyramine—further complicated its clinical application.

Mécanisme D'action

Target of Action

Iproniazid primarily targets Monoamine Oxidases (MAOs) . These enzymes are responsible for the breakdown of monoamines, which are neurotransmitters such as norepinephrine, serotonin, and dopamine . By inhibiting these enzymes, Iproniazid increases the availability of these neurotransmitters .

Mode of Action

Iproniazid is a non-selective, irreversible MAO inhibitor . It inhibits the activity of MAOs both directly and by forming an active metabolite, isopropylhydrazine . Both Iproniazid and isopropylhydrazine react near the active site of MAOs, leading to the inhibition of these enzymes . This results in an increase in the levels of monoamine neurotransmitters in the brain, which can help alleviate symptoms of depression .

Biochemical Pathways

The inhibition of MAOs by Iproniazid affects the metabolic pathways of monoamine neurotransmitters . Normally, MAOs break down these neurotransmitters, but the inhibition of these enzymes by Iproniazid leads to an increase in their levels . This can affect various downstream effects, such as mood regulation .

Pharmacokinetics

It’s known that the drug can be excreted via different routes, including the lungs, urine, bile, and sometimes via the skin or breast milk .

Result of Action

The primary result of Iproniazid’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to an improvement in mood and a reduction in symptoms of depression . It’s important to note that iproniazid was withdrawn from the market due to its hepatotoxicity .

Action Environment

The action of Iproniazid can be influenced by various environmental factors. For example, certain food products containing tyramine can interact with Iproniazid, which led to its withdrawal in Canada in July 1964 . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s overall health, other medications they may be taking, and their adherence to the prescribed dosage .

Analyse Biochimique

Biochemical Properties

Iproniazid inhibits the activity of monoamine oxidases (MAOs) both directly and by formation of an active metabolite, isopropylhydrazine . The formation of isopropylhydrazine from Iproniazid has been observed without MAOs present . Both Iproniazid and isopropylhydrazine react near the active site of MAOs .

Cellular Effects

The most significant adverse effects of using Iproniazid is the hepatotoxicity caused by its metabolites . Moreover, usage of Iproniazid results in several adverse effects such as dizziness (when lying down), drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching .

Dosage Effects in Animal Models

Rat models and other animal models have shown that cytochrome P450 enzymes convert isopropyl hydrazine to alkylating compounds that induce liver necrosis . Hepatic necrosis was found in rats with doses as low as 10 mg/kg .

Metabolic Pathways

Iproniazid can also be metabolised by O-dealkylation from Iproniazid to acetone and isoniazid . Isoniazid can undergo further metabolism via multiple metabolic pathways, of which one eventually results in alkylating agents as well . This toxifying metabolic pathway includes N-acetylation .

Transport and Distribution

Iproniazid is metabolized in the body . Iproniazid is converted to isopropyl hydrazine and isonicotinic acid in an initial hydrolysis reaction . Isopropyl hydrazine can either be released in the blood or it can be metabolically activated by microsomal CYP450 enzymes .

Subcellular Localization

Given its role as a monoamine oxidase inhibitor, it is likely to be found in the vicinity of these enzymes, which are located in the outer mitochondrial membrane .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'iproniazide peut être synthétisé par plusieurs voies. Le précurseur le plus courant est l'isonicotinate de méthyle, qui forme l'isonicotinohydrazide lorsqu'il réagit avec l'hydrazine. L'isonicotinohydrazide est ensuite mis à réagir avec l'iodure d'isopropyle pour donner de l'this compound .

Méthodes de production industrielle : La production industrielle de l'this compound implique la synthèse à grande échelle de l'isonicotinohydrazide suivie de sa réaction avec l'iodure d'isopropyle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. La réaction nécessite généralement des conditions anhydres et l'utilisation de solvants tels que l'éthanol ou le méthanol .

Analyse Des Réactions Chimiques

Types de réactions : L'iproniazide subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la désalkylation et l'oxydation .

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés par ces réactions comprennent l'acide isonicotinique, l'isopropylhydrazine, l'isoniazide et l'acétone .

4. Applications de la recherche scientifique

L'this compound a été largement étudié pour ses effets psychiatriques. Ce fut le premier inhibiteur de la monoamine oxydase cliniquement efficace et il a été utilisé pour traiter la dépression mentale. Le composé s'est avéré énergiser plutôt que de sédater les patients déprimés, ce qui en fait une découverte significative dans le domaine de la psychopharmacologie .

Outre ses applications psychiatriques, l'this compound a été utilisé dans la recherche pour comprendre le métabolisme des neurotransmetteurs et la relation entre les troubles psychiatriques et le métabolisme des neurotransmetteurs .

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant l'enzyme monoamine oxydase, qui est responsable de la dégradation des neurotransmetteurs tels que la norépinéphrine, la sérotonine et la dopamine. En inhibant cette enzyme, l'this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui entraîne une amélioration de l'humeur et une stimulation émotionnelle .

Composés similaires :

Unicité : L'this compound était unique en sa capacité à énergiser les patients plutôt qu'à les sédater, ce qui était une distinction significative dans le traitement de la dépression. sa toxicité hépatique a conduit à son remplacement par d'autres inhibiteurs de la monoamine oxydase ayant moins d'effets secondaires .

Comparaison Avec Des Composés Similaires

Uniqueness: Iproniazid was unique in its ability to energize patients rather than sedate them, which was a significant distinction in the treatment of depression. its hepatotoxicity led to its replacement by other monoamine oxidase inhibitors with fewer side effects .

Activité Biologique

Iproniazid, a monoamine oxidase inhibitor (MAOI), was initially developed as a treatment for tuberculosis but was serendipitously discovered to have significant antidepressant properties. This compound has been extensively studied for its biological activity, particularly in relation to its mechanism of action, therapeutic effects, and associated risks.

Iproniazid acts primarily by inhibiting monoamine oxidases (MAOs), enzymes responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition occurs through the formation of an active metabolite, isopropylhydrazine, which binds to the active site of MAOs, leading to a competitive and irreversible inhibition under aerobic conditions . This mechanism enhances the levels of these neurotransmitters in the synaptic cleft, contributing to its mood-elevating effects.

MechanismDescription
MAO InhibitionDirectly inhibits MAO activity
Active MetaboliteForms isopropylhydrazine which further inhibits MAO
Competitive BindingDisplaces non-hydrazine inhibitors from the active site

Clinical Efficacy

Iproniazid's antidepressant effects were first noted in the early 1950s when treated patients exhibited significant mood elevation. A landmark study by Loomer et al. (1957) reported that 70% of depressed patients responded favorably to iproniazid . Subsequent trials have shown mixed results; while many patients experienced relief from depressive symptoms, the overall efficacy has been described as modest compared to newer antidepressants.

Case Studies

  • Early Observations : Dr. William Furst's case series indicated that approximately 75% of patients with endogenous depression responded well to iproniazid, often better than electroconvulsive therapy .
  • Long-term Effects : A study conducted at Rockland State Hospital demonstrated that patients who had been unresponsive to other treatments showed marked improvement within five weeks of starting iproniazid therapy .
  • Comparative Efficacy : In a broader analysis comparing various antidepressants, iproniazid was found to be as effective as phenelzine, with response rates around 66-70% in different patient populations .

Safety and Toxicity

Despite its efficacy, iproniazid is associated with significant risks, particularly hepatotoxicity due to the formation of isopropyl radicals during its metabolism. Animal studies have shown that doses as low as 10 mg/kg can lead to liver necrosis . The compound has also been linked to other adverse effects such as hypertensive crises when combined with tyramine-rich foods.

Table 2: Adverse Effects Associated with Iproniazid

Adverse EffectDescription
HepatotoxicityRisk of liver damage due to alkylating metabolites
Hypertensive CrisisPotentially life-threatening increase in blood pressure when consuming tyramine
Mood SwingsSome patients report fluctuations in mood despite overall improvement

Propriétés

IUPAC Name

N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGNSNKLVNMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023168
Record name Iproniazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-92-2
Record name Iproniazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iproniazid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iproniazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iproniazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iproniazid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

161-161.5
Record name Iproniazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iproniazid
Reactant of Route 2
Iproniazid
Reactant of Route 3
Reactant of Route 3
Iproniazid
Reactant of Route 4
Reactant of Route 4
Iproniazid
Reactant of Route 5
Reactant of Route 5
Iproniazid
Reactant of Route 6
Iproniazid
Customer
Q & A

Q1: What is Iproniazid's primary mechanism of action?

A: Iproniazid functions as a potent monoamine oxidase (MAO) inhibitor [, , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.

Q2: How does MAO inhibition impact neurotransmitter levels?

A: By inhibiting MAO, Iproniazid prevents the degradation of these neurotransmitters, leading to their accumulation in the brain [, , , ]. This increase in neurotransmitter levels is thought to contribute to its mood-elevating effects.

Q3: What is the molecular formula and weight of Iproniazid?

A3: Iproniazid has the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol.

Q4: Are there any specific insights into the material compatibility and stability of Iproniazid?

A: While the provided research does not elaborate on material compatibility, it highlights the importance of considering potential drug-drug interactions [, , , ]. Iproniazid's interaction with other medications, especially those metabolized by the same enzymatic pathways, requires careful consideration.

Q5: How do structural modifications of Iproniazid influence its activity?

A: Research suggests that the alkylhydrazine residue of Iproniazid is crucial for its MAO-blocking activity []. Modifications to this structure could alter its potency and selectivity.

Q6: Are there any known analogues of Iproniazid with improved safety profiles?

A: Researchers have explored analogues like isocarboxazid and phenelzine, seeking safer alternatives [, ]. These compounds also inhibit MAO but exhibit different pharmacological profiles.

Q7: How is Iproniazid metabolized in the body?

A: Iproniazid is primarily metabolized in the liver [, ]. One of its metabolites, isopropylhydrazine, has been identified as a potential contributor to its hepatotoxicity [].

Q8: Does Iproniazid induce or inhibit drug-metabolizing enzymes?

A: Research indicates that Iproniazid can inhibit enzymes in the liver responsible for detoxifying drugs like barbiturates and amphetamines []. This inhibition can lead to potentially dangerous drug interactions.

Q9: What were the primary clinical applications of Iproniazid?

A: Iproniazid was initially used as an antituberculosis agent [, , , ]. Its mood-elevating effects led to its application in treating depression [, , , , , , , , , ].

Q10: What are the major safety concerns associated with Iproniazid?

A: The most significant concern is hepatotoxicity, with reports of jaundice and even fatal liver damage [, , , , , , ]. Other adverse effects include hypotension, central nervous system disturbances, and potentially dangerous drug interactions [, , , , ].

Q11: Are there specific genetic factors that might predispose individuals to Iproniazid-induced liver injury?

A: While the research provided doesn't directly address genetic factors, it does highlight that Iproniazid exhibits strain-specific hepatotoxic effects in mice []. This suggests a potential role of genetic predisposition in its toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.